Azetidine-3,3-dicarbonitrile
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Overview
Description
Azetidine-3,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of two cyano groups at the 3-position of the azetidine ring further enhances its chemical properties, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-3,3-dicarbonitrile can be synthesized through several methods, including cyclization, nucleophilic substitution, and ring-opening reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-3-cyanopropanenitrile with ammonia or primary amines can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Azetidine-3,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or alkyl groups in the presence of a base can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Azetidine-3,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Azetidine derivatives have shown potential as therapeutic agents, particularly in the development of antibiotics and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of azetidine-3,3-dicarbonitrile involves its interaction with molecular targets through its reactive cyano groups and strained ring structure. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness: Azetidine-3,3-dicarbonitrile is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable
Biological Activity
Azetidine-3,3-dicarbonitrile (ADC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of ADC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of ADC is largely attributed to its interaction with various molecular targets. The compound's nitrile groups can form hydrogen bonds and coordinate with metal ions, impacting enzyme activity and receptor interactions. The azetidine ring's strain enhances its reactivity, allowing it to participate in various chemical transformations that can influence biological pathways.
Antimicrobial Activity
ADC and its derivatives have shown promising antimicrobial properties. A study highlighted that azetidine derivatives exhibit significant antibacterial, antifungal, and antitubercular activities. For instance, several substituted azetidine derivatives demonstrated high efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Properties
Research indicates that ADC may have potential as an anticancer agent. In vitro studies have demonstrated that azetidine derivatives can inhibit the DNA-binding activity of STAT3, a transcription factor involved in tumor growth and survival. Compounds derived from ADC showed IC50 values in the low micromolar range against cancer cell lines, suggesting their potential for further development as anticancer therapeutics .
Case Studies
- Antimicrobial Screening : A series of azetidine derivatives were synthesized and screened for their antimicrobial activity. Compounds 2c, 2d, 2e, 2f, 2h, 2i, and 2j exhibited high activity against various strains compared to standard drugs .
- Anticancer Activity : In a study evaluating the effects of azetidine analogues on breast cancer cell lines (MDA-MB-231), certain compounds displayed sub-micromolar potency in inhibiting STAT3 DNA-binding activity but showed limited cellular activity due to poor membrane permeability . This highlights the need for structural modifications to enhance bioavailability.
Data Summary
Properties
Molecular Formula |
C5H5N3 |
---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
azetidine-3,3-dicarbonitrile |
InChI |
InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2 |
InChI Key |
OYWMIKQBHQELLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)C#N |
Origin of Product |
United States |
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